3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H3BrF2N2O2 It is a pyrazole derivative, characterized by the presence of bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of bromine and a suitable solvent under controlled conditions to achieve the desired bromination. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-1-(difluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group but shares similar reactivity.
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom but has similar applications.
Uniqueness: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3BrF2N2O2 |
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Molecular Weight |
240.99 g/mol |
IUPAC Name |
3-bromo-1-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-3-2(4(11)12)1-10(9-3)5(7)8/h1,5H,(H,11,12) |
InChI Key |
PSCKGTCZOUJKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)Br)C(=O)O |
Origin of Product |
United States |
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